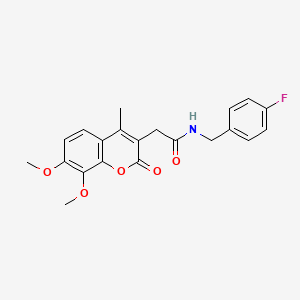
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FNO5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide is a derivative of chromenone, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 403.45 g/mol
- CAS Number : 1144481-84-4
- Density : 1.320 ± 0.06 g/cm³ (predicted)
- pKa : 8.25 ± 0.50 (predicted)
Structural Characteristics
The compound features a chromenone backbone with methoxy and methyl substitutions, which are crucial for its biological activity. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the chromenone structure is believed to contribute to free radical scavenging activities, which can protect cells from oxidative stress.
Antimicrobial Properties
Research has demonstrated that derivatives of chromenone possess notable antimicrobial activity. For instance, a related compound was shown to exhibit antibacterial effects superior to standard antibiotics at specific concentrations . This suggests that the target compound may also hold promise as an antimicrobial agent.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary findings indicate that similar compounds have shown IC50 values that suggest strong inhibitory potential against these enzymes .
Case Studies and Research Findings
-
Study on Acetylcholinesterase Inhibition :
- A study reported that related benzoxazole derivatives exhibited IC50 values ranging from 5.80 ± 2.18 to 7.60 ± 2.10 µM against AChE and BuChE, indicating potent inhibitory effects .
- The structural modifications in these compounds could provide insights into optimizing the biological activity of the target compound.
- Antimicrobial Evaluation :
Data Table: Biological Activities of Related Compounds
Propriétés
Formule moléculaire |
C21H20FNO5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20FNO5/c1-12-15-8-9-17(26-2)20(27-3)19(15)28-21(25)16(12)10-18(24)23-11-13-4-6-14(22)7-5-13/h4-9H,10-11H2,1-3H3,(H,23,24) |
Clé InChI |
ZFEGCTQGEDRSOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















